molecular formula C24H31Cl2N3O4 B12703303 5H-Imidazo(4,5-c)pyridine-5-ethanol, 1,4,6,7-tetrahydro-1-methyl-alpha-phenyl-2-(3,4,5-trimethoxyphenyl)-, dihydrochloride CAS No. 120260-38-0

5H-Imidazo(4,5-c)pyridine-5-ethanol, 1,4,6,7-tetrahydro-1-methyl-alpha-phenyl-2-(3,4,5-trimethoxyphenyl)-, dihydrochloride

Katalognummer: B12703303
CAS-Nummer: 120260-38-0
Molekulargewicht: 496.4 g/mol
InChI-Schlüssel: ABFIFSFXYLRWRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5H-Imidazo(4,5-c)pyridine-5-ethanol, 1,4,6,7-tetrahydro-1-methyl-alpha-phenyl-2-(3,4,5-trimethoxyphenyl)-, dihydrochloride is a complex organic compound with a unique structure that combines multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Imidazo(4,5-c)pyridine-5-ethanol, 1,4,6,7-tetrahydro-1-methyl-alpha-phenyl-2-(3,4,5-trimethoxyphenyl)-, dihydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[4,5-c]pyridine core, followed by the introduction of the ethanol and tetrahydro-1-methyl-alpha-phenyl groups. The final step involves the addition of the 3,4,5-trimethoxyphenyl group and the formation of the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

5H-Imidazo(4,5-c)pyridine-5-ethanol, 1,4,6,7-tetrahydro-1-methyl-alpha-phenyl-2-(3,4,5-trimethoxyphenyl)-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

5H-Imidazo(4,5-c)pyridine-5-ethanol, 1,4,6,7-tetrahydro-1-methyl-alpha-phenyl-2-(3,4,5-trimethoxyphenyl)-, dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5H-Imidazo(4,5-c)pyridine-5-ethanol, 1,4,6,7-tetrahydro-1-methyl-alpha-phenyl-2-(3,4,5-trimethoxyphenyl)-, dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5H-Imidazo(4,5-c)pyridine derivatives
  • 1,4,6,7-Tetrahydro-1-methyl-alpha-phenyl compounds
  • 3,4,5-Trimethoxyphenyl derivatives

Uniqueness

What sets 5H-Imidazo(4,5-c)pyridine-5-ethanol, 1,4,6,7-tetrahydro-1-methyl-alpha-phenyl-2-(3,4,5-trimethoxyphenyl)-, dihydrochloride apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

120260-38-0

Molekularformel

C24H31Cl2N3O4

Molekulargewicht

496.4 g/mol

IUPAC-Name

2-[1-methyl-2-(3,4,5-trimethoxyphenyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]-1-phenylethanol;dihydrochloride

InChI

InChI=1S/C24H29N3O4.2ClH/c1-26-19-10-11-27(15-20(28)16-8-6-5-7-9-16)14-18(19)25-24(26)17-12-21(29-2)23(31-4)22(13-17)30-3;;/h5-9,12-13,20,28H,10-11,14-15H2,1-4H3;2*1H

InChI-Schlüssel

ABFIFSFXYLRWRP-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(CN(CC2)CC(C3=CC=CC=C3)O)N=C1C4=CC(=C(C(=C4)OC)OC)OC.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.